8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- is a chemical compound with the molecular formula C15H22O. It is characterized by the presence of two double bonds and one triple bond within its carbon chain, making it a polyunsaturated ketone. This compound is known for its antiproliferative activity, particularly against certain cancer cell lines .
Vorbereitungsmethoden
The synthesis of 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- can be achieved through various synthetic routes. One common method involves the extraction from natural sources such as the roots of Echinacea pallida. The methanol extract of these roots contains the compound, which can be isolated and purified . Industrial production methods may involve more complex synthetic routes, including the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and purity.
Analyse Chemischer Reaktionen
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double bond or single bond, leading to different saturated or partially saturated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated ketones in various chemical reactions.
Medicine: Its antiproliferative properties suggest potential therapeutic applications in the treatment of cancer.
Wirkmechanismus
The mechanism by which 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- exerts its antiproliferative effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the disruption of cell cycle progression and activation of apoptotic pathways, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- can be compared with other similar compounds such as:
(E)-1,8-Pentadecadiene: Another compound isolated from Echinacea pallida roots, which also exhibits antiproliferative activity.
Polyacetylenes and Polyenes: These compounds share similar structural features with multiple double and triple bonds and are known for their diverse pharmacological activities.
The uniqueness of 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- lies in its specific stereochemistry and the presence of both double and triple bonds, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
118853-85-3 |
---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-4,8-9H,7,10-14H2,1-2H3/b4-3-,9-8- |
InChI-Schlüssel |
MTRMYFQVGGDQQK-JYKTZQBOSA-N |
Isomerische SMILES |
C/C=C\C#CC/C=C\CCCCCC(=O)C |
Kanonische SMILES |
CC=CC#CCC=CCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.